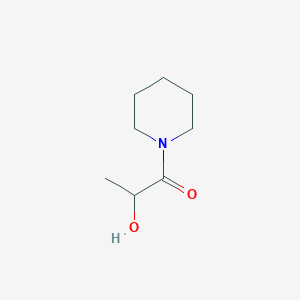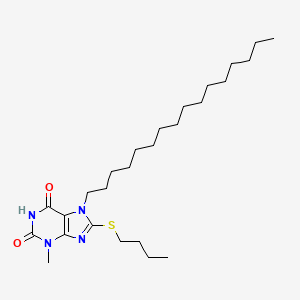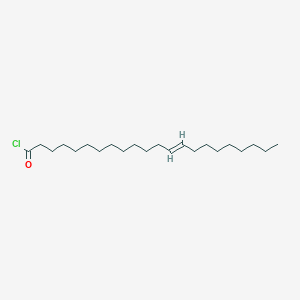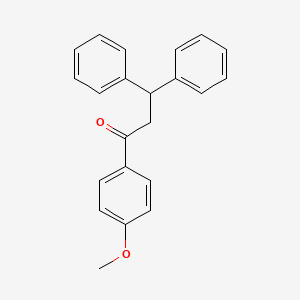
2-Hydroxy-1-(piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-(piperidin-1-yl)propan-1-one: 1-piperidin-1-ylpropan-2-one , is a chemical compound with the molecular formula C8H15NO. Its systematic name reflects its structure: a piperidine ring attached to a propanone (ketone) group via a hydroxyl (OH) functional group. The compound’s molecular weight is approximately 141.21 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of 2-hydroxy-1-(piperidin-1-yl)propan-1-one involves several methods. One common approach is the reaction between piperidine and acetone under specific conditions. The hydroxyl group is introduced by using a suitable reagent, such as hydrogen peroxide or sodium hydroxide .
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently in laboratories using the aforementioned synthetic routes. specific industrial-scale processes are not widely documented.
Chemical Reactions Analysis
Reactivity: 2-Hydroxy-1-(piperidin-1-yl)propan-1-one can participate in various chemical reactions:
Oxidation: The ketone group is susceptible to oxidation, leading to the formation of corresponding hydroxyketones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) are commonly used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the ketone group.
Substitution: Alkyl halides or other nucleophiles can replace the hydrogen atom on the piperidine ring.
Major Products: The major products depend on the specific reaction conditions. Oxidation yields hydroxyketones, while reduction leads to alcohols. Substitution reactions result in various substituted piperidine derivatives.
Scientific Research Applications
2-Hydroxy-1-(piperidin-1-yl)propan-1-one finds applications in:
Medicinal Chemistry: It serves as a building block for designing pharmaceutical compounds.
Organic Synthesis: Researchers use it to create complex molecules.
Biological Studies: It may be used as a probe in biological assays.
Comparison with Similar Compounds
Properties
| 19737-10-1 | |
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-hydroxy-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-7(10)8(11)9-5-3-2-4-6-9/h7,10H,2-6H2,1H3 |
InChI Key |
FQHZYZUCTQHOSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12000295.png)




![[(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene](/img/structure/B12000333.png)

![(5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12000349.png)
![Spiro[bicyclo[3.2.1]oct-2-ene-8,2'-[1,3]dioxolane]](/img/structure/B12000356.png)

![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12000375.png)

